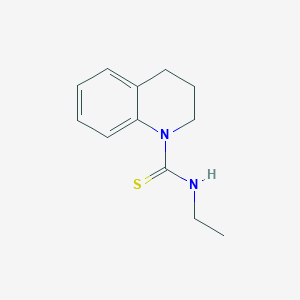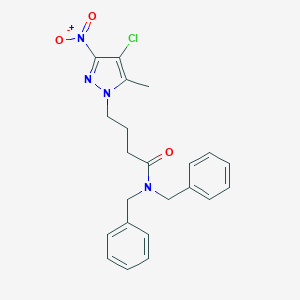![molecular formula C11H15N3O3S2 B468813 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide CAS No. 791794-07-5](/img/structure/B468813.png)
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, which is essential for the growth and replication of bacteria. This inhibition leads to the accumulation of dihydropteroic acid, which is toxic to the bacteria. Sulfamethoxazole also inhibits the activity of the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid. This dual mechanism of action makes sulfamethoxazole a potent antibacterial agent.
Biochemical and Physiological Effects:
Sulfamethoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the levels of free fatty acids in the blood, which can lead to insulin resistance and impaired glucose tolerance. Sulfamethoxazole has also been found to increase the risk of hyperkalemia, a condition in which there is an excessive amount of potassium in the blood. Furthermore, sulfamethoxazole has been associated with an increased risk of allergic reactions, including skin rashes and anaphylaxis.
Advantages and Limitations for Lab Experiments
Sulfamethoxazole has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf-life. Sulfamethoxazole is also stable under a wide range of pH conditions, making it suitable for use in a variety of experiments. However, sulfamethoxazole has some limitations for lab experiments. It is a potent antibacterial agent, which can interfere with the growth of other microorganisms in the experiment. Sulfamethoxazole can also have toxic effects on cells, making it unsuitable for use in some experiments.
Future Directions
There are several future directions for research on sulfamethoxazole. One area of research is the development of new derivatives of sulfamethoxazole that are more potent and have fewer side effects. Another area of research is the investigation of the potential role of sulfamethoxazole in cancer treatment. Additionally, there is a need for more research on the biochemical and physiological effects of sulfamethoxazole, especially in relation to its potential impact on glucose metabolism and potassium levels.
Conclusion:
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide, or sulfamethoxazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent antibacterial agent that has been found to be effective in treating bacterial infections, and it has also been studied for its potential role in cancer treatment. Sulfamethoxazole has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on sulfamethoxazole, including the development of new derivatives and the investigation of its potential impact on glucose metabolism and potassium levels.
Synthesis Methods
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide is synthesized by the reaction of 4-aminobenzenesulfonamide and 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been widely used in the pharmaceutical industry to produce sulfamethoxazole in large quantities.
Scientific Research Applications
Sulfamethoxazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in treating bacterial infections, especially those caused by gram-negative bacteria. Sulfamethoxazole is also used in combination with trimethoprim to treat urinary tract infections, respiratory tract infections, and other bacterial infections. Furthermore, sulfamethoxazole has been studied for its potential role in cancer treatment, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDUFPSQDSSCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)
![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)
![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)
![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)
![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)